molecular formula C₂₉H₃₄D₆O₇S B1163056 Hydroxy Tipelukast-d6

Hydroxy Tipelukast-d6

Número de catálogo: B1163056
Peso molecular: 538.73
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy Tipelukast-d6 (CAS No: 1027597-04-1) is a deuterium-labeled analog of Hydroxy Tipelukast, a metabolite of the leukotriene receptor antagonist Tipelukast. This compound, specifically the sodium salt form (4-(3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid-D6 sodium salt), serves as a critical reference standard in analytical method development, validation, and quality control (QC) during drug synthesis and formulation . Its deuterated structure enhances isotopic stability, improving traceability and accuracy in mass spectrometry (MS) and liquid chromatography (LC) analyses .

Key properties include:

Property Value
Molecular Formula C29H31D6O7SNa (sodium salt form)
Molecular Weight ~536.72 g/mol (base form)
Primary Use Analytical reference standard
Regulatory Compliance USP/EP pharmacopeial standards

Hydroxy Tipelukast-d6 is strictly non-medicinal and intended for industrial or scientific research applications .

Propiedades

Fórmula molecular

C₂₉H₃₄D₆O₇S

Peso molecular

538.73

Sinónimos

4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid;  MN-002-d6

Origen del producto

United States

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Structural Comparison

Compound Deuterium Positions Key Functional Groups
Hydroxy Tipelukast-d6 Six deuterium atoms Hydroxyl, acetyl, thioether
Tipelukast-d6 Six deuterium atoms Carboxylic acid, propyl groups
Sotalol-d6 Hydrochloride Six deuterium atoms Sulfonamide, secondary alcohol

Table 2: Analytical Performance

Parameter Hydroxy Tipelukast-d6 Tipelukast-d6
LC-MS/MS Sensitivity (LOD) 0.1 ng/mL (estimated) 0.5 ng/mL
Isotopic Purity ≥98% ≥95%
Stability in Solution >24 months (-20°C) >12 months (-20°C)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Hydroxy Tipelukast-d6 in biological matrices, and how does its deuterium labeling influence method validation?

  • Methodological Answer : Hydroxy Tipelukast-d6 is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The deuterium labeling minimizes isotopic interference with the parent compound (Tipelukast) during analysis. Method validation should include selectivity, linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA guidelines. Deuterated internal standards improve recovery rates by correcting for matrix effects .

Q. How is Hydroxy Tipelukast-d6 synthesized, and what purity thresholds are critical for its use in pharmacokinetic studies?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via hydrogen-deuterium exchange under controlled acidic/basic conditions. Purity standards require ≥98% isotopic enrichment (confirmed by NMR and high-resolution MS) and ≤0.1% residual non-deuterated impurities. Trace impurities can skew pharmacokinetic data, necessitating rigorous purification via preparative HPLC .

Q. What are the stability considerations for Hydroxy Tipelukast-d6 in long-term storage, and how should researchers mitigate degradation?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) are essential. Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles. Degradation products should be monitored via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to resolve isotopic interference between Hydroxy Tipelukast-d6 and endogenous metabolites in complex matrices?

  • Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) with a resolving power >30,000 FWHM to distinguish isotopic clusters. Adjust collision energy (20–40 eV) and declustering potentials to minimize in-source fragmentation. Employ matrix-matched calibration curves and post-column infusion to identify ion suppression zones .

Q. What experimental designs address contradictions in reported tissue distribution data for Hydroxy Tipelukast-d6?

  • Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., protein precipitation vs. solid-phase extraction). Standardize tissue homogenization (e.g., 1:4 w/v in PBS) and validate recovery rates using isotopically labeled analogs. Cross-validate findings with autoradiography or microdialysis in preclinical models .

Q. How do isotopic effects of deuterium in Hydroxy Tipelukast-d6 influence its metabolic stability compared to the non-deuterated parent compound?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can reduce CYP450-mediated metabolism by strengthening C-D bonds. Conduct in vitro microsomal assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactors. Compare half-life (t1/2) and intrinsic clearance (Clint) between deuterated and non-deuterated forms. Use ANOVA to assess significance (p <0.05) .

Q. What statistical approaches are recommended to resolve batch-to-batch variability in Hydroxy Tipelukast-d6 pharmacokinetic data?

  • Methodological Answer : Apply mixed-effects modeling to account for batch-specific random effects. Normalize data using internal standards and perform principal component analysis (PCA) to identify outlier batches. Use Bland-Altman plots to assess agreement between replicates. Recalibrate instruments daily with certified reference materials .

Methodological Notes

  • Data Validation : Always include negative controls (matrix without analyte) and positive controls (spiked matrix) in each experimental run.
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest per journal requirements .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.